molecular formula C9H7Cl2NO3 B1510551 Methyl 4-carbamoyl-2,6-dichlorobenzoate

Methyl 4-carbamoyl-2,6-dichlorobenzoate

Cat. No.: B1510551
M. Wt: 248.06 g/mol
InChI Key: HFKWNDHBOIIUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-carbamoyl-2,6-dichlorobenzoate is a useful research compound. Its molecular formula is C9H7Cl2NO3 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

methyl 4-carbamoyl-2,6-dichlorobenzoate

InChI

InChI=1S/C9H7Cl2NO3/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H2,12,13)

InChI Key

HFKWNDHBOIIUBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid (72 g, 289 mmol) and triethylamine (40 mL) in THF (240 mL) at room temperature was added ethyl chloroformate (40 mL). The reaction mixture was stirred for 20 min at room temperature and filtered. To the filtrate was added (NH4)2CO3 (28 g, 292 mmol) and the mixture was stirred at room temperature for 18 hours. The mixture was diluted with water (300 mL) and extracted with ethyl acetate (3×300 mL). The combined organic extracts were washed with brine (200 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl ether (5:1) to give methyl 4-carbamoyl-2,6-dichlorobenzoate (57 g, yield: 80%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.90 (s, 3H), 7.76 (s, 1H), 7.99 (s, 2H), 8.28 (s, 1H). LCMS (ESI) m/z: 248.0 [M+H+].
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2CO3
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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